molecular formula C7H2ClF4NO B1411035 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonyl chloride CAS No. 1936602-33-3

3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonyl chloride

Cat. No.: B1411035
CAS No.: 1936602-33-3
M. Wt: 227.54 g/mol
InChI Key: DDUCJLPEPYHEET-UHFFFAOYSA-N
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Description

3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonyl chloride is a fluorinated organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of both fluorine and chlorine atoms, which impart unique chemical properties. It is commonly used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other fine chemicals due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonyl chloride typically involves the fluorination of pyridine derivatives. One common method is the reaction of 2-fluoro-5-chloropyridine with trifluoromethylating agents such as trifluoromethyl bromide or trifluoromethyl boron fluoride under appropriate conditions . Another method involves the chlorination of 2,3-difluoro-5-(trifluoromethyl)pyridine using chlorine gas at controlled temperatures .

Industrial Production Methods

In industrial settings, the production of this compound often employs a one-step chlorofluorination reaction. This process involves the reaction of 2,3-dichloro-5-trichloromethylpyridine with anhydrous hydrogen fluoride at elevated temperatures and pressures . This method is advantageous due to its simplicity and high yield.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.

    Suzuki–Miyaura Coupling: Palladium catalysts and boron reagents are typically used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide derivative, while coupling reactions would result in biaryl compounds.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing fluorine and chlorine atoms makes the compound highly reactive. In biological systems, the compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding or non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other fluorinated pyridine derivatives. The combination of fluorine and chlorine atoms enhances its utility as a versatile intermediate in various chemical syntheses.

Properties

IUPAC Name

3-fluoro-5-(trifluoromethyl)pyridine-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF4NO/c8-6(14)5-4(9)1-3(2-13-5)7(10,11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDUCJLPEPYHEET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)C(=O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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